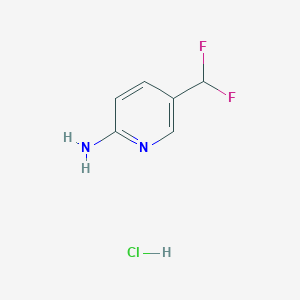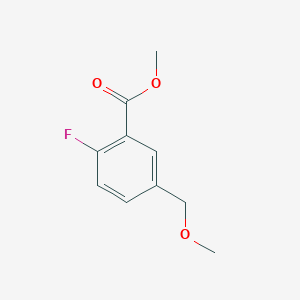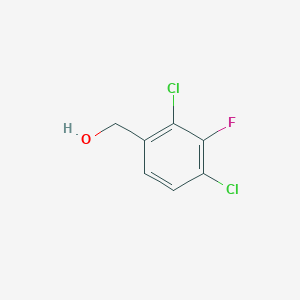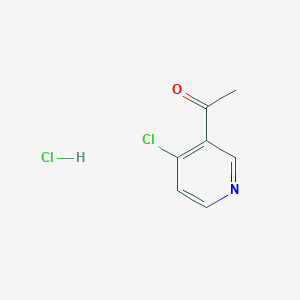
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Übersicht
Beschreibung
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine (MMP-1) is an amine compound that has been widely studied in the scientific research field. It is a small molecule that is both water soluble and hydrophobic, making it an ideal target for a variety of research applications. MMP-1 has been studied for its potential use in drug delivery, cancer therapy, and other areas of biomedical research.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
Tertiary amines, including morpholino derivatives similar to 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine, have been synthesized and investigated for their performance in inhibiting corrosion of carbon steel. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, were found to be effective in retarding anodic dissolution of iron, acting as anodic inhibitors in certain conditions (Gao, Liang, & Wang, 2007).
2. Catalysis in Organic Synthesis
Morpholine and other amines play a crucial role as catalysts in organic synthesis. They have been used in multi-component reactions like the Knoevenagel/Diels-Alder/epimerization sequence, contributing to the highly diastereoselective synthesis of complex organic structures (Ramachary, Anebouselvy, Chowdari, & Barbas, 2004).
3. Synthesis of Structurally Diverse Libraries
Morpholine derivatives, akin to this compound, have been utilized in the generation of structurally diverse compound libraries through various chemical reactions. This includes alkylation and ring closure reactions, demonstrating the versatility of these compounds in synthetic chemistry (Roman, 2013).
4. Development of Chemotherapeutic Agents
Certain morpholino derivatives have shown potential in the synthesis of compounds with anticancer properties. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide and related compounds have demonstrated effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
5. Antimicrobial Applications
Morpholine and its derivatives have been studied for their antimicrobial properties. The synthesis and characterization of various amines, including morpholine derivatives, have led to the development of compounds with notable antimicrobial activities (Tayade, Shekar, & Shekar, 2012).
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-N-(2-morpholin-4-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-2-5-16(6-3-1)15-20-14-4-7-17-8-9-18-10-12-19-13-11-18/h1-3,5-6,17H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESWDWHSTVFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)



